
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-2-fluorobenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-2-fluorobenzenecarboxamide” is a chemical compound with the molecular formula C12H10ClN3O2 . It is used extensively in various scientific experiments.
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 263.680 Da and the monoisotopic mass is 263.046143 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 391.83 . It is a solid in its physical form .Aplicaciones Científicas De Investigación
Inhibitor of NF-kappaB and AP-1 Gene Expression
A study by Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. The study aimed at enhancing oral bioavailability and observed that specific substitutions in the pyrimidine ring could maintain or alter the compound's activity and permeability.
Aromatic Polyamides and Polyimides Synthesis
Research by Yang and Lin (1994) utilized a derivative of N-phenyl-3,3-bis(4-hydroxyphenyl) phthalimidine in the synthesis of aromatic polyamides and polyimides. The synthesized compounds displayed amorphous properties, solubility in polar solvents, and high thermal stability, making them potential candidates for industrial applications.
Properties of Aromatic Polyamides with Ether Linkages
A study by Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polymers showed solubility in various solvents, high glass transition temperatures, and thermal stability, suggesting their potential use in high-performance material applications.
Development of Imaging Agents
Fookes et al. (2008) Fookes et al. (2008) synthesized compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). The study focused on developing imaging agents for neurodegenerative disorders, utilizing fluorine substitutions to enhance the efficacy and selectivity of the compounds.
Chemical Transformation Prediction
Wang et al. (2006) Wang et al. (2006) used tandem mass spectrometry to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives. The research provides insights into how mass spectrometry can aid in understanding the reactivity and potential chemical reactions of such compounds in solution.
Anticancer Agents Synthesis
Hosamani et al. (2015) Hosamani et al. (2015) reported the synthesis of fluorinated coumarin–pyrimidine hybrids as potent anticancer agents. The compounds were evaluated for their effectiveness against human cancer cell lines, demonstrating the potential of such derivatives in cancer therapy.
Propiedades
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-13-10-11(22-16(23)12-4-1-2-5-14(12)19)6-7-15(13)24-17-20-8-3-9-21-17/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALSADFTONHLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)
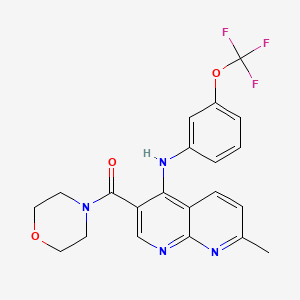
![N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide](/img/structure/B2941742.png)
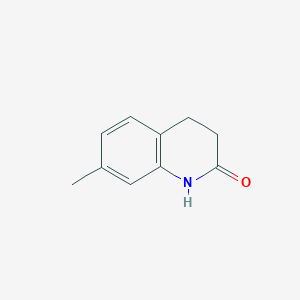
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2941744.png)
![N-(naphthalen-1-ylmethyl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2941745.png)
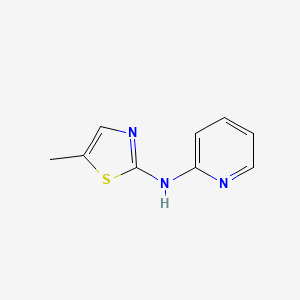
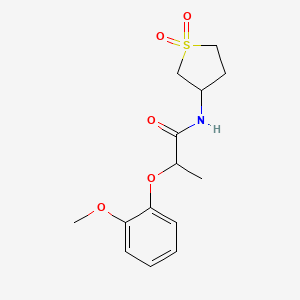
![5-bromo-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2941750.png)
![(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941752.png)
![2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide](/img/structure/B2941753.png)
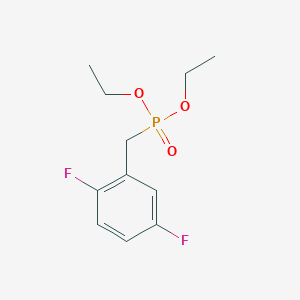
![N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2941756.png)